N-Methyl-4-(pyrimidin-5-yl)aniline N-Methyl-4-(pyrimidin-5-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17655671
InChI: InChI=1S/C11H11N3/c1-12-11-4-2-9(3-5-11)10-6-13-8-14-7-10/h2-8,12H,1H3
SMILES:
Molecular Formula: C11H11N3
Molecular Weight: 185.22 g/mol

N-Methyl-4-(pyrimidin-5-yl)aniline

CAS No.:

Cat. No.: VC17655671

Molecular Formula: C11H11N3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-4-(pyrimidin-5-yl)aniline -

Specification

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
IUPAC Name N-methyl-4-pyrimidin-5-ylaniline
Standard InChI InChI=1S/C11H11N3/c1-12-11-4-2-9(3-5-11)10-6-13-8-14-7-10/h2-8,12H,1H3
Standard InChI Key RZFOTGVVZMHCHQ-UHFFFAOYSA-N
Canonical SMILES CNC1=CC=C(C=C1)C2=CN=CN=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Methyl-4-(pyrimidin-5-yl)aniline belongs to the class of arylpyrimidines. Its IUPAC name, N-methyl-4-pyrimidin-5-ylaniline, reflects the substitution pattern: a pyrimidine ring attached at the 5-position to a para-aminated benzene ring with a methyl group on the nitrogen. Key identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₁N₃
Molecular Weight185.22 g/mol
Canonical SMILESCNC1=CC=C(C=C1)C2=CN=CN=C2
InChI KeyRZFOTGVVZMHCHQ-UHFFFAOYSA-N
PubChem CID131151681

The planar pyrimidine ring and the aniline moiety create a conjugated system, potentially enabling π-π interactions in biological targets .

Spectroscopic and Crystallographic Data

While crystallographic data for N-Methyl-4-(pyrimidin-5-yl)aniline are unavailable, related pyrimidine-aniline hybrids exhibit distinct NMR profiles. For example, the ¹H NMR spectrum of analogous kinase inhibitors shows aromatic protons in the δ 7.2–8.3 ppm range, with N-methyl groups resonating near δ 3.0 ppm . Mass spectrometry typically reveals a molecular ion peak at m/z = 185.22, consistent with its molecular weight.

Synthesis and Optimization

Core Synthetic Strategies

The synthesis of N-Methyl-4-(pyrimidin-5-yl)aniline typically employs cross-coupling reactions:

  • Suzuki-Miyaura Coupling: A pyrimidine-5-boronic acid reacts with 4-iodo-N-methylaniline under palladium catalysis.

  • Buchwald-Hartwig Amination: Bromopyrimidine couples with N-methylaniline using a palladium-Xantphos catalyst system .

For example, the PMC study outlines a multi-step synthesis of 4-thiazol-5-yl-pyrimidines involving:

  • Thiourea condensation with α-chloroketones to form thiazole intermediates.

  • Microwave-assisted cyclization with guanidines to construct the pyrimidine core.

Reaction Conditions and Yields

Optimized conditions for analogous compounds suggest:

  • Temperature: 80–120°C for coupling reactions.

  • Catalysts: Pd(OAc)₂ or PdCl₂(dppf) with ligands like SPhos.

  • Solvents: Dimethylformamide (DMF) or toluene .
    Reported yields for similar syntheses range from 50% to 72%, depending on steric and electronic effects of substituents .

Structure-Activity Relationships (SAR) in Related Compounds

Role of the Pyrimidine Ring

In kinase inhibitors, the pyrimidine ring serves as a hinge-binding motif. For instance:

  • CDK9 Inhibitors: 5-Substituted-4-(thiazol-5-yl)pyrimidines (e.g., 12u) achieve IC₅₀ = 7 nM by engaging Phe103 via hydrophobic interactions .

  • Aurora Kinase Inhibitors: Para-substituents on the aniline ring (e.g., morpholino groups) enhance selectivity by occupying hydrophobic pockets .

Impact of N-Methylation

N-Methylation of the aniline nitrogen:

  • Reduces basicity, improving membrane permeability.

  • Prevents undesirable metabolic oxidation compared to primary amines .
    In the aurora kinase inhibitor 18, a para-morpholinophenyl group combined with N-methylation conferred 8.0 nM potency against Aurora A .

Hypothetical Biological Applications

Kinase Inhibition

While N-Methyl-4-(pyrimidin-5-yl)aniline itself lacks reported activity, structural analogs suggest potential against:

  • CDKs: Substitutions at C5 of pyrimidine (e.g., cyano or fluorine) enhance selectivity for CDK9 over CDK2 .

  • Aurora Kinases: Para-alkoxy or amino groups on the aniline improve cellular potency .

Anticancer Activity

Analogous compounds induce apoptosis in leukemia cells (EC₅₀ = 0.1–1 µM) by downregulating antiapoptotic proteins like MCL-1 . The methyl group may mitigate off-target effects by reducing polar surface area.

Future Directions and Challenges

Target Identification

Proteomic profiling and kinome-wide screening could elucidate primary targets. Preliminary docking studies using CDK9 (PDB: 4BCF) suggest the pyrimidine N1 forms a hydrogen bond with the hinge region .

ADME Optimization

Key challenges include:

  • Improving aqueous solubility (predicted logP = 2.1).

  • Mitigating potential CYP3A4 inhibition via structural tweaks .

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